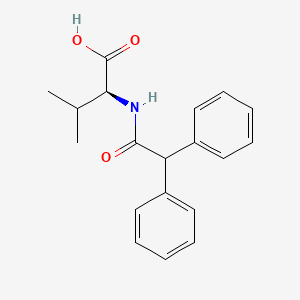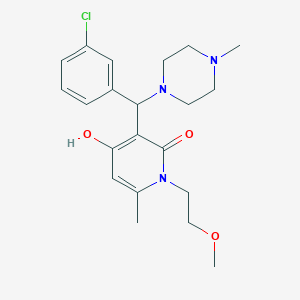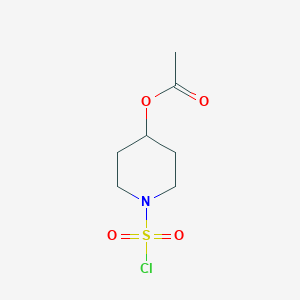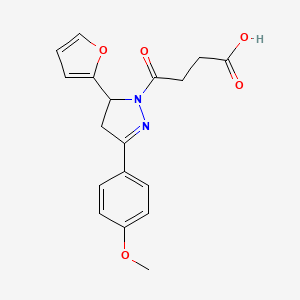
N-(diphenylacetyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts, etc.), and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents.Wissenschaftliche Forschungsanwendungen
-
Application in Molecular Biology
- Field : Molecular Biology .
- Summary : Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
- Methods : Proteases are extensively applied enzymes in several sectors of industry and biotechnology, including production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
- Results : The use of proteolytic enzymes in these applications has greatly advanced the field of molecular biology .
-
Pharmacological Applications
- Field : Pharmacology .
- Summary : 4-aryl-1-Diphenylacetyl (thio)semicarbazides have been synthesized and evaluated for their pharmacological properties .
- Methods : The synthesis was carried out, starting from the commercially available diphenylacetic acid hydrazide and the appropriate iso (thio)cyanates .
- Results : All thiosemicarbazides were found to exhibit strong antinociceptive activity in the behavioural model. Among them, compound 1-diphenylacetyl-4- (4-methylphenyl)thiosemicarbazide 1b was found to be the most potent analgesic agent, whose activity is connected with the opioid system .
-
Kinetic Resolution of Racemic 2-Hydroxyamides
- Field : Organic Chemistry .
- Summary : Optically active 2-hydroxyamide derivatives are produced based on the kinetic resolution of racemic 2-hydroxyamides with a diphenylacetyl component .
- Methods : The process involves asymmetric esterification and acylation .
- Results : This method allows for the production of various optically active 2-hydroxyamide derivatives .
-
Medicinal and Industrial Applications of N-Containing Heterocycles
- Field : Medicinal Chemistry .
- Summary : Nitrogen-containing heterocycles constitute an important division of organic chemistry. The structural and functional diversity in nitrogen-containing heterocyclic compounds emanates from the presence and nature of the heteroatom that optimizes the compound for a specific application .
- Methods : This review evaluates potential medicinal and industrial applications of N-bearing heterocyclic compounds (four, five and six-membered rings), including azetidines, thiazoles, thiazines, imidazoles, triazines, tetrazines etc .
- Results : The applications of these N-containing heterocycles are vast and varied in the medicinal and industrial sectors .
-
Fluorescence Sensors for the Selective Sensing of Various Analytes
- Field : Analytical Chemistry .
- Summary : Fluorescein molecules are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure .
- Methods : The main structural modification of fluorescein occurs at the carboxyl group where different groups can be easily introduced to produce the spirolactam structure which is non-fluorescent. The spirolactam ring opening accounts for the fluorescence .
- Results : This review analyses environmentally and biologically important cations such as Cu 2+, Hg 2+, Fe 3+, Pd 2+, Zn 2+, Cd 2+, and Mg 2+; anions (F −, OCl −) and small molecules (thiols, CO and H 2 S). Structural modifications, binding mechanisms, different strategies and a comparative study for selected cations, anions and molecules are outlined in the article .
Safety And Hazards
This section would include information on the compound’s toxicity, flammability, and any risks it poses to human health or the environment. It would also include appropriate safety precautions for handling and storing the compound.
Zukünftige Richtungen
Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
Please note that the above is a general approach and the specific details would depend on the particular compound being studied. For “N-(diphenylacetyl)-L-valine”, more specific information would likely be available if the compound has been extensively studied. If not, experimental studies would be needed to obtain this information.
Eigenschaften
IUPAC Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(2)17(19(22)23)20-18(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPWHHXDOFSBKX-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylacetyl)-L-valine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)


![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
![4-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2959637.png)
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)



![1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate](/img/structure/B2959643.png)
![N-(4-acetylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)